molecular formula C6H9NO2 B15225693 (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

Cat. No.: B15225693
M. Wt: 127.14 g/mol
InChI Key: GYTBAEBRVTVWKQ-PHDIDXHHSA-N
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Description

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a chiral organic compound with a unique structure that includes a hydroxyl group and a nitrile group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine.

Scientific Research Applications

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-amine: Similar structure but with an amine group instead of a nitrile group.

    (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its combination of a hydroxyl group and a nitrile group on a chiral tetrahydropyran ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3R,4R)-4-hydroxyoxane-3-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m1/s1

InChI Key

GYTBAEBRVTVWKQ-PHDIDXHHSA-N

Isomeric SMILES

C1COC[C@H]([C@@H]1O)C#N

Canonical SMILES

C1COCC(C1O)C#N

Origin of Product

United States

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